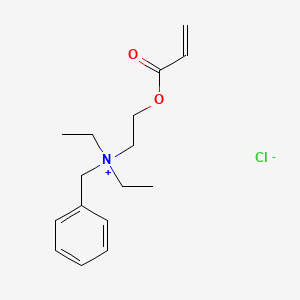
Cobaltous gluconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltous gluconate, also known as cobalt(II) gluconate, is a chemical compound composed of cobalt and gluconic acid. It is a coordination complex where cobalt is in the +2 oxidation state. This compound is often used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobaltous gluconate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) sulfate, with gluconic acid. The reaction typically occurs in an aqueous solution under controlled pH conditions to ensure the formation of the desired complex. The general reaction is as follows:
CoCl2+2C6H11O7→Co(C6H11O7)2+2HCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Cobaltous gluconate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to cobalt metal in the presence of strong reducing agents.
Substitution: Ligand exchange reactions where gluconate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic conditions.
Reduction: Sodium borohydride or hydrogen gas under elevated temperatures.
Substitution: Various ligands such as ammonia or ethylenediamine in aqueous solutions.
Major Products
Oxidation: Cobalt(III) complexes.
Reduction: Metallic cobalt.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Cobaltous gluconate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of cobalt-based catalysts and nanomaterials.
Biology: Investigated for its role in enzyme activity and as a trace element in biological systems.
Medicine: Explored for its potential use in medical imaging and as a supplement in cobalt deficiency.
Industry: Utilized in the production of cobalt-based pigments and as an additive in electroplating solutions.
Mechanism of Action
The mechanism of action of cobaltous gluconate involves its ability to interact with various biological molecules and enzymes. Cobalt ions can coordinate with oxygen and nitrogen atoms in biological molecules, influencing their structure and function. This coordination can affect enzyme activity, cellular respiration, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Cobalt(II) chloride
- Cobalt(II) sulfate
- Cobalt(II) acetate
Comparison
Cobaltous gluconate is unique due to its gluconate ligands, which provide additional stability and solubility in aqueous solutions compared to other cobalt(II) salts. This makes it particularly useful in biological and medical applications where solubility and stability are crucial .
Properties
CAS No. |
3791-65-9 |
|---|---|
Molecular Formula |
C12H22CoO14 |
Molecular Weight |
449.23 g/mol |
IUPAC Name |
cobalt(2+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/2C6H12O7.Co/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1 |
InChI Key |
BMJZVKPTRWYLKB-IYEMJOQQSA-L |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Co+2] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


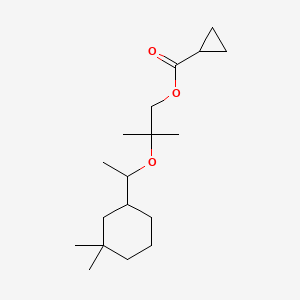
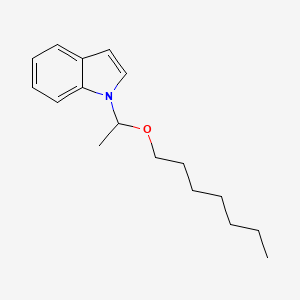
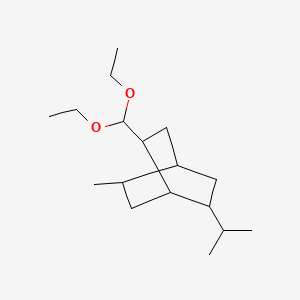



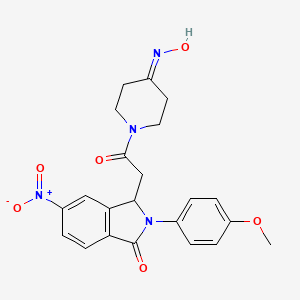
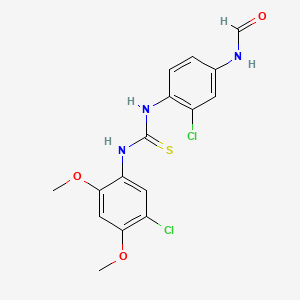
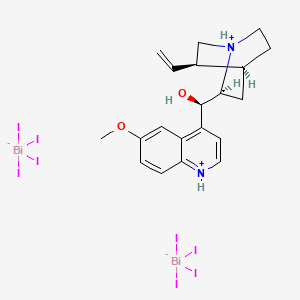
![(1S,4S,6S,9S)-1,2,3,4,5,5,6,7,9,10,10-undecachloropentacyclo[5.3.0.02,6.03,9.04,8]decane](/img/structure/B12689316.png)

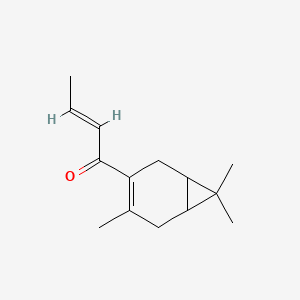
![2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12689332.png)
